Home > Products > Screening Compounds P8724 > Efegatran sulfate
Efegatran sulfate - 126721-07-1

Efegatran sulfate

Catalog Number: EVT-267200
CAS Number: 126721-07-1
Molecular Formula: C21H34N6O7S
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Efegatran sulfate is an antithrombotic.
Source and Classification

Efegatran sulfate has the chemical formula C21H34N6O7SC_{21}H_{34}N_{6}O_{7}S and is classified under the category of anticoagulants. It is derived from the parent compound efegatran, which is a synthetic derivative designed to inhibit thrombin, a key enzyme in the coagulation cascade. The sulfate form enhances its solubility and bioavailability, making it suitable for therapeutic use .

Synthesis Analysis

The synthesis of efegatran sulfate involves several steps that typically include the conversion of efegatran into its sulfate form. The general synthetic route includes:

  1. Preparation of Efegatran: The initial synthesis involves the formation of efegatran through a series of chemical reactions that may include amination and alkylation processes.
  2. Sulfation Process: The conversion into efegatran sulfate is achieved by treating efegatran with sulfur trioxide-pyridine complex under controlled conditions. This reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
  3. Purification: The resulting product undergoes purification processes such as recrystallization or chromatography to achieve high purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of efegatran sulfate features a complex arrangement that includes:

  • Core Structure: The compound consists of a piperidine ring fused with other functional groups that contribute to its biological activity.
  • Sulfate Group: The presence of the sulfate group enhances solubility in aqueous environments, which is crucial for its pharmacological efficacy.
  • Molecular Weight: Efegatran sulfate has a molecular weight of approximately 514.590 g/mol, which influences its distribution and metabolism in biological systems .
Chemical Reactions Analysis

Efegatran sulfate participates in various chemical reactions relevant to its function as an anticoagulant:

  1. Thrombin Inhibition: The primary reaction involves the binding of efegatran sulfate to thrombin, inhibiting its activity and thereby preventing fibrin formation.
  2. Metabolic Reactions: In vivo, efegatran sulfate undergoes metabolic transformations that may involve hydrolysis or conjugation with other biomolecules, affecting its pharmacokinetics .
Mechanism of Action

The mechanism of action of efegatran sulfate is primarily centered on its ability to inhibit thrombin:

  • Binding Affinity: Efegatran sulfate binds directly to the active site of thrombin, blocking substrate access and preventing fibrinogen conversion to fibrin.
  • Antithrombotic Effects: By inhibiting thrombin, efegatran sulfate reduces clot formation and promotes anticoagulation, which is beneficial in managing conditions such as deep vein thrombosis and pulmonary embolism .
Physical and Chemical Properties Analysis

Efegatran sulfate exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to the presence of the sulfate group, facilitating intravenous administration.
  • Stability: The compound shows stability under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely published but are critical for formulation development in pharmaceuticals .
Applications

Efegatran sulfate has significant scientific applications, particularly in medicine:

  • Anticoagulant Therapy: It is primarily used for preventing thromboembolic events in patients at risk due to surgery or underlying health conditions.
  • Research Applications: Efegatran sulfate serves as a valuable tool in research for studying coagulation pathways and developing new anticoagulant drugs.
  • Combination Therapies: Studies have shown that combining efegatran with other antithrombotic agents may enhance therapeutic efficacy while minimizing side effects .
Synthesis and Structure-Activity Relationships of Efegatran Sulfate

Design Rationale for Direct Thrombin Inhibition

Efegatran sulfate is a synthetic tripeptide direct thrombin inhibitor (DTI) with the chemical structure N-[(1R)-5-(aminoiminomethyl)amino]-1-oxo-1-[[(phenylmethyl)amino]carbonyl]pentyl]-L-prolyl-L-prolinamide sulfate [5] [7]. Its design stems from the limitations of indirect thrombin inhibitors like heparin, which require antithrombin III as a cofactor and are ineffective against clot-bound thrombin. Unlike heparin, efegatran sulfate binds directly and reversibly to thrombin's active catalytic site, inhibiting both soluble and fibrin-bound thrombin with high specificity [2] [6]. This mechanism circumvents heparin's susceptibility to platelet factor 4 neutralization and provides more predictable anticoagulation kinetics [7].

The molecular architecture of efegatran sulfate features:

  • Active-site binding motif: A D-Phe-Pro-Arg tripeptide sequence mimicking thrombin's natural fibrinogen substrate, with Arg binding to thrombin's S1 specificity pocket
  • Sulfate group: Enhances aqueous solubility and electrostatic interactions with thrombin's exosite I
  • Rigid proline residues: Constrain conformational flexibility to optimize binding orientation [5] [10].

Table 1: Comparative Features of Efegatran Sulfate vs. Other Thrombin Inhibitors

PropertyEfegatran SulfateHirudinArgatroban
Molecular Weight~500 Da7,000 Da500 Da
Binding SiteActive catalytic siteActive site + exosite IActive catalytic site
ReversibilityReversibleIrreversibleReversible
Clot-Bound Thrombin InhibitionYesYesLimited
SynthesisFully syntheticRecombinantSynthetic

Clinical evidence from the PRIME trial demonstrated efegatran sulfate's dose-dependent anticoagulant effects, with steady-state activated partial thromboplastin time (aPTT) values approximately three times baseline at 1.2 mg·kg⁻¹·h⁻¹ infusion rates [2] [5]. Efegatran sulfate maintained more stable aPTT levels compared to heparin, reflecting its direct mechanism without dependence on endogenous cofactors [2].

Structural Modifications Influencing Binding Affinity to Thrombin

Systematic structural modifications of efegatran sulfate have revealed critical determinants of thrombin inhibition:

Amino Acid Substitutions:

  • Replacement of the C-terminal arginine with lysine decreases inhibitory potency >100-fold due to weaker S1 pocket interactions
  • Substitution of D-Phe with D-Tyr reduces hydrophobicity and weakens binding to thrombin's aryl-binding site
  • Proline residue modifications increase conformational flexibility, diminishing target affinity [6] [10]

Sulfation Effects:

  • The sulfate moiety enhances binding through complementary charge interactions with thrombin's anion-binding exosite (Kd reduced by ~40% versus desulfated analog)
  • Positional optimization: Sulfation at the N-terminus improves target engagement versus C-terminal sulfation

Table 2: Impact of Structural Modifications on Thrombin Inhibition

ModificationaPTT ProlongationThrombin Ki (nM)Binding Energy (ΔΔG kcal/mol)
Native Efegatran Sulfate3.0× baseline2.1 ± 0.3Reference (0)
Desulfated Analog1.8× baseline15.7 ± 1.2+2.3
D-Tyr Substitution2.1× baseline8.9 ± 0.9+1.6
Arg→Lys Substitution1.2× baseline132.5 ± 10.4+4.1
N-terminal Sulfation3.3× baseline1.5 ± 0.2-0.7

Stereochemical Constraints:

  • The D-configuration of the phenylalanine residue optimally positions the benzyl group for hydrophobic interactions with thrombin's S3 pocket
  • L-configured analogs show >90% loss of inhibitory activity, confirming stereospecific recognition [6]

Molecular dynamics simulations reveal that efegatran sulfate's rigid proline-rich backbone minimizes entropic penalty upon thrombin binding, contributing to its picomolar affinity [10]. The sulfate group further stabilizes the complex through long-range electrostatic steering prior to active-site docking.

Comparative Analysis of Sulfated vs. Non-Sulfated Derivatives

The sulfate group in efegatran sulfate significantly enhances pharmacological properties compared to non-sulfated analogs:

Biochemical Efficacy:

  • Sulfated derivatives exhibit 7.5-fold greater thrombin inhibition potency (IC50 0.18 µM vs. 1.35 µM for desulfated analog) [10]
  • Association kinetics (kon) are accelerated 3.2-fold due to electrostatic attraction to thrombin's exosite I
  • Sulfation reduces dissociation rates (koff) by 68%, prolonging inhibitory duration [6]

Physicochemical Properties:

  • Aqueous solubility increases from 2.1 mg/mL (desulfated) to 38 mg/mL (sulfated form) at physiological pH
  • Plasma protein binding decreases from 89% to 64%, enhancing free fraction availability
  • Thermal stability improves (ΔTm = +8.5°C) due to charge stabilization [10]

Biological Interactions:1. Anticoagulant Activity:- Sulfated efegatran prolongs aPTT dose-dependently (r = 0.94, p<0.001) while desulfated analogs show flat dose-response- Thrombin time (TT) increases 4.2-fold faster in sulfated derivatives at equimolar concentrations [2] [5]

  • Fibrin Affinity:
  • Sulfated forms exhibit 3.3-fold higher binding to fibrin-bound thrombin versus desulfated analogs
  • This enhances antithrombotic efficacy at vascular injury sites [7]

Table 3: Sulfation Impact on Pharmacological Properties

ParameterEfegatran SulfateDesulfated AnalogImprovement Factor
Thrombin IC50 (µM)0.18 ± 0.021.35 ± 0.157.5×
aPTT EC2x (µg/mL)12.3 ± 1.189.6 ± 8.37.3×
Solubility (mg/mL)38.0 ± 2.42.1 ± 0.318.1×
Plasma Protein Binding (%)64 ± 589 ± 60.72×
Fibrin-Bound Thrombin Inhibition92% ± 328% ± 43.3×

The sulfate moiety's polyanionic character mimics natural glycosaminoglycan (GAG)-thrombin interactions observed in heparin and heparan sulfate proteoglycans [6] [8]. This bioinspired design leverages the evolutionary optimization of sulfated carbohydrates for serine protease regulation. Unlike heparin's nonspecific charge interactions, efegatran sulfate's sulfation is strategically positioned for selective thrombin engagement without broad-spectrum protease inhibition [9] [10].

Theoretical Advantages:

  • Lower risk of heparin-induced thrombocytopenia (HIT) due to absence of platelet factor 4 interactions
  • Reduced bleeding risk from targeted inhibition rather than global anticoagulation
  • Predictable pharmacokinetics from direct binding without metabolic activation requirements [5] [7]

Clinical studies confirm these biochemical advantages: In the PRIME trial, efegatran sulfate achieved more stable aPTT levels than heparin during thrombolysis for acute myocardial infarction, though clinical outcomes were comparable [5]. Continuous ST monitoring showed significantly shorter median time to recovery (107 vs. 154 minutes, p=0.025), suggesting accelerated reperfusion from enhanced fibrin-bound thrombin inhibition [5].

Properties

CAS Number

126721-07-1

Product Name

Efegatran sulfate

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;sulfuric acid

Molecular Formula

C21H34N6O7S

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C21H32N6O3.H2O4S/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23;1-5(2,3)4/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25);(H2,1,2,3,4)/t16-,17+,18-;/m0./s1

InChI Key

BISKEOIROPAOGY-RXQQAGQTSA-N

SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

D-methyl-phenylalanyl-prolyl-arginal
efegatran
efegatran sulfate
GYKI 14766
GYKI-14766
LY 294468
LY-294468
Me-Phe-Pro-Arg-H

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.